Cas no 304477-40-5 (1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde)
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-Pyrazole-4-carboxaldehyde,1-methyl-3-phenyl-
- 1-Methyl-3-phenyl-pyrazol-4-carbaldehyd
- AC1LCONW
- AC1Q3YT2
- AG-F-00316
- ALBB-003876
- CTK4G5217
- SBB006801
- BB 0240470
- FT-0678924
- DTXSID50345357
- 1H-Pyrazole-4-carboxaldehyde, 1-methyl-3-phenyl-
- 1-methyl-3-phenylpyrazole-4-carbaldehyde
- F73901
- AB21227
- A26130
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- EN300-125311
- 304477-40-5
- LS-01361
- MFCD04972643
- CS-0308601
- AKOS000297165
- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehy de
- Z381386610
- SCHEMBL869929
- 1-METHYL-3-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
- DB-068289
- STK501697
- DTXCID90296430
-
- MDL: MFCD04972643
- Inchi: 1S/C11H10N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h2-8H,1H3
- InChI Key: WJSFPCDQTDLOPK-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C)N=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 186.0794
- Monoisotopic Mass: 186.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9A^2
- XLogP3: 1.4
Experimental Properties
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 105℃
- Boiling Point: 356.4°C at 760 mmHg
- Flash Point: 169.4°C
- Refractive Index: 1.593
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 34.89
- LogP: 1.89960
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Security Information
- HazardClass:IRRITANT
- Safety Term:S24/25
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356928-100mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M356928-500mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M356928-1g |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 1g |
$ 295.00 | 2022-06-03 | ||
| Alichem | A049003713-1g |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 95% | 1g |
$219.52 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0061-1g |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 96% | 1g |
2968.15CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0061-5g |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 96% | 5g |
11872.59CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0061-500mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 96% | 500mg |
1908.1CNY | 2021-05-07 | |
| Chemenu | CM115028-5g |
1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 95% | 5g |
$777 | 2021-08-06 | |
| Chemenu | CM115028-1g |
1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
304477-40-5 | 95% | 1g |
$337 | 2023-02-17 | |
| abcr | AB215379-250 mg |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde; 95% |
304477-40-5 | 250MG |
€120.30 | 2022-03-25 |
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Suppliers
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 304477-40-5): A Versatile Building Block in Organic Synthesis
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 304477-40-5) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical research, agrochemical development, and material science. As a pyrazole derivative, this compound features a unique molecular structure combining an aldehyde functional group with a methyl-substituted pyrazole ring, making it an excellent intermediate for various synthetic transformations.
The growing interest in 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be attributed to several factors. First, the pharmaceutical industry has shown increasing demand for pyrazole-containing compounds due to their diverse biological activities. Many researchers are investigating how modifications of this aldehyde can lead to novel drug candidates, particularly in areas such as anti-inflammatory and antimicrobial agents. Second, the compound's relatively simple synthesis and good stability make it attractive for industrial applications.
From a chemical perspective, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde exhibits several interesting properties. The aldehyde group at the 4-position of the pyrazole ring is highly reactive, allowing for various condensation reactions, while the phenyl group at the 3-position contributes to the compound's aromatic character. These features make it particularly useful in the synthesis of more complex heterocyclic systems through reactions like Knoevenagel condensation, reductive amination, or cyclocondensation.
Recent studies have highlighted the potential of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry. Researchers are exploring its use as a precursor for developing kinase inhibitors, which are crucial in cancer treatment strategies. The compound's ability to serve as a scaffold for building molecules that can interact with specific biological targets has made it particularly valuable in drug discovery programs.
In material science applications, derivatives of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde have shown promise in the development of organic semiconductors and luminescent materials. The conjugated system formed by the pyrazole and phenyl rings, combined with the reactive aldehyde group, allows for the creation of extended π-systems with interesting electronic properties.
The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack formylation of 1-methyl-3-phenyl-1H-pyrazole. This efficient method has been optimized by various research groups to achieve high yields and purity, making the compound readily available for both academic and industrial applications. Recent advancements in green chemistry have also led to more environmentally friendly synthetic routes.
Quality control aspects of 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde production are crucial, with analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry being routinely employed to ensure product consistency. The compound typically appears as a pale yellow to white crystalline solid with good stability under standard storage conditions.
From a commercial perspective, the market for pyrazole derivatives like 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde has been growing steadily. Pharmaceutical companies and research institutions are the primary consumers, with increasing demand from Asia-Pacific regions where drug discovery activities have expanded significantly in recent years.
Future research directions for 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde include exploring its potential in asymmetric synthesis, developing novel catalytic systems for its derivatization, and investigating its biological activities more thoroughly. The compound's versatility ensures it will remain an important tool in synthetic chemistry for years to come.
For researchers working with 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard laboratory safety protocols should be observed when working with this chemical compound.
The intellectual property landscape surrounding 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives is actively evolving, with numerous patents being filed for specific applications in medicinal chemistry and material science. This reflects the compound's importance as a building block in various high-value applications.
In conclusion, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 304477-40-5) represents an important class of heterocyclic aldehydes with wide-ranging applications across multiple scientific disciplines. Its unique combination of chemical reactivity and structural features makes it an indispensable tool for researchers developing new pharmaceuticals, agrochemicals, and functional materials.
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